5-(3-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(3-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that combines the structural features of benzothiazole and oxadiazole
Preparation Methods
The synthesis of 5-(3-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of Benzothiazole: This can be achieved by the reaction of o-aminothiophenol with an appropriate aldehyde under acidic conditions.
Formation of Oxadiazole: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives.
Chemical Reactions Analysis
5-(3-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzothiazole and oxadiazole rings.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(3-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes.
Comparison with Similar Compounds
5-(3-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine can be compared with other similar compounds:
Benzothiazole Derivatives: These compounds also exhibit antimicrobial and anticancer activities but may differ in their potency and selectivity.
Oxadiazole Derivatives: These compounds are known for their anti-inflammatory and analgesic properties.
Thiazole Derivatives: These compounds have diverse biological activities, including antioxidant and antiviral properties.
Similar compounds include:
- 2-(4-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazole
- 5-(4-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-thiadiazole
- 2-(4-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-triazole .
Properties
Molecular Formula |
C15H10N4OS |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
5-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H10N4OS/c16-15-19-18-13(20-15)9-4-3-5-10(8-9)14-17-11-6-1-2-7-12(11)21-14/h1-8H,(H2,16,19) |
InChI Key |
XSJDXJDJWMLPND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)C4=NN=C(O4)N |
Origin of Product |
United States |
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